
N-ethylethanamine;phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a secondary amine with two ethyl groups attached to the nitrogen atom Phthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Gabriel Synthesis: : This method involves the use of phthalimide, which is deprotonated with a strong base like potassium hydride (KH) to form potassium phthalimide. This intermediate then reacts with an alkyl halide in an S_N2 reaction to form N-alkylphthalimide. The final step involves the hydrolysis or treatment with hydrazine to liberate the primary amine .
-
Industrial Production: : Phthalimide is primarily synthesized from phthalic anhydride and ammonia. In industrial settings, continuous processes are used, such as the vertical reaction tube process, where molten phthalic anhydride and excess ammonia react at 250–280°C .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-ethylethanamine can undergo oxidation to form N-ethylacetamide.
Reduction: Phthalic acid can be reduced to phthalic anhydride.
Substitution: N-ethylethanamine can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) are used.
Substitution: Alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: N-ethylacetamide
Reduction: Phthalic anhydride
Substitution: Various N-alkyl derivatives
Applications De Recherche Scientifique
N-ethylethanamine;phthalic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and imides.
Biology: Studied for its potential use in biochemical assays and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Used in the production of dyes, pigments, and plasticizers
Mécanisme D'action
The mechanism of action of N-ethylethanamine;phthalic acid involves its interaction with various molecular targets:
Estrogen Receptor Alpha: It can bind to estrogen receptors, influencing gene expression.
Progesterone Receptor: It interacts with progesterone receptors, affecting hormonal pathways.
Peroxisome Proliferator-Activated Receptors (PPARs): It can activate PPARs, which play a role in lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N-Methyl-1-propanamine: A secondary amine with a methyl and a propyl group attached to the nitrogen atom
Uniqueness
N-ethylethanamine;phthalic acid is unique due to its combination of a secondary amine and an aromatic dicarboxylic acid, which imparts distinct chemical properties and reactivity. Its ability to form stable salts and participate in a wide range of chemical reactions makes it valuable in various applications.
Propriétés
Numéro CAS |
500373-47-7 |
|---|---|
Formule moléculaire |
C12H17NO4 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-ethylethanamine;phthalic acid |
InChI |
InChI=1S/C8H6O4.C4H11N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-5-4-2/h1-4H,(H,9,10)(H,11,12);5H,3-4H2,1-2H3 |
Clé InChI |
LSIZVKAGUNPCTL-UHFFFAOYSA-N |
SMILES canonique |
CCNCC.C1=CC=C(C(=C1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


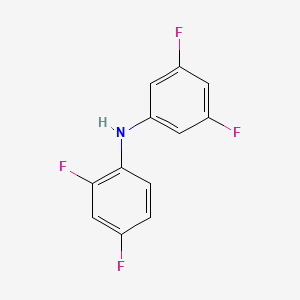
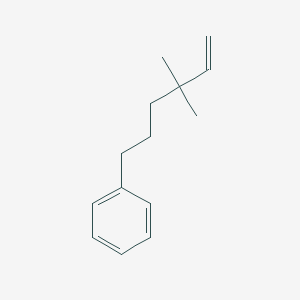
![2-[(8-Chlorooct-2-en-1-yl)oxy]oxane](/img/structure/B14229743.png)
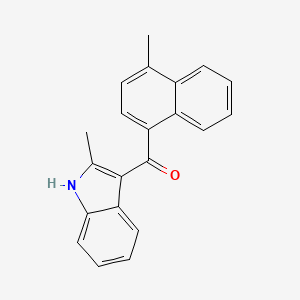
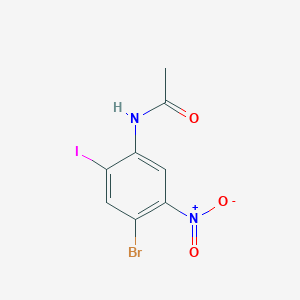
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
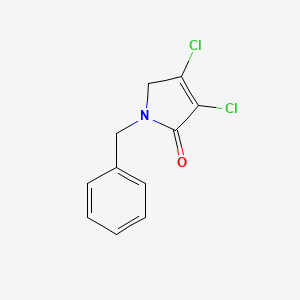
![2-[2-(Hydroxysulfanyl)ethenyl]phenol](/img/structure/B14229793.png)
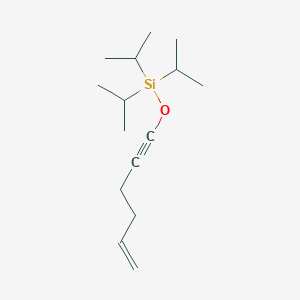
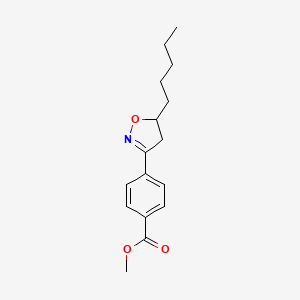
![Ethanone, 1-phenyl-2-[(1R,3S)-2,2,3-trimethylcyclopentyl]-](/img/structure/B14229804.png)
![Ethyl 3-[4-(benzyloxy)-3-ethoxyphenyl]prop-2-enoate](/img/structure/B14229809.png)
![([1,1'-Binaphthalen]-2-yl)[bis(pentafluorophenyl)]borane](/img/structure/B14229819.png)
